2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a tetrahydroisoquinoline core with an acetyl group attached to the nitrogen atom.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which it belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity
Pharmacokinetics
A related compound, 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (aetiq), has been found to be stable against liver enzymes in the microsomal and s9 fractions, indicating good bioavailability .
Result of Action
Aetiq, a related compound, has been shown to attenuate nitric oxide (no) and reactive oxygen species generation in activated microglial bv-2 cells .
Future Directions
Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Biochemical Analysis
Biochemical Properties
2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attenuate nitric oxide (NO) and reactive oxygen species generation, and downregulate the production of proinflammatory enzymes such as inducible NO synthase, cyclooxygenase-2, and matrix metalloproteinase-3 at both mRNA and protein levels .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been tested for its anti-inflammatory properties in activated microglial BV-2 cells . It influences cell function by attenuating NFκB signaling by downregulating NFκB nuclear translocation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It suppresses the generation of proinflammatory cytokines IL-1β and TNF-α . This compound also shows stability against liver enzymes in the microsomal and S9 fractions, indicative of good bioavailability .
Temporal Effects in Laboratory Settings
It has been suggested that this compound might be utilized towards the development of a therapy for neuroinflammation-related diseases .
Metabolic Pathways
It is known that isoquinoline alkaloids, to which this compound belongs, form an important class of natural products that exert diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The acetylation of the resulting tetrahydroisoquinoline can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Lacks the acetyl group, resulting in different chemical and biological properties.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group instead of an acetyl group, affecting its reactivity and biological activity.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group, which can enhance its interaction with biological targets.
The uniqueness of this compound lies in its acetyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPSLURCSFQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344892 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14028-67-2 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?
A: Research indicates that introducing specific structural modifications to the this compound scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.
Q2: What synthetic approaches can be employed to produce substituted this compound derivatives?
A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing this compound derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.
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